(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate
CAS No.:
Cat. No.: VC16363456
Molecular Formula: C27H21NO6
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H21NO6 |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | [(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,5-dimethoxybenzoate |
| Standard InChI | InChI=1S/C27H21NO6/c1-28-15-17(21-6-4-5-7-23(21)28)12-25-26(29)22-9-8-18(14-24(22)34-25)33-27(30)16-10-19(31-2)13-20(11-16)32-3/h4-15H,1-3H3/b25-12+ |
| Standard InChI Key | FZVSTJJHULTBAF-BRJLIKDPSA-N |
| Isomeric SMILES | CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a conjugated system linking a 1-methylindole moiety to a 3-oxo-2,3-dihydrobenzofuran scaffold, esterified with a 3,5-dimethoxybenzoate group. This arrangement creates multiple sites for electronic interactions, including π-π stacking and hydrogen bonding, which influence both its chemical reactivity and potential biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₁NO₆ |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | [(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,5-dimethoxybenzoate |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC |
| InChI Key | FZVSTJJHULTBAF-BRJLIKDPSA-N |
The E-configuration of the methylidene bridge (confirmed by the "2E" designation) ensures planar geometry, critical for maintaining conjugation across the indole-benzofuran system.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence typical of indole-benzofuran hybrids:
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Indole Intermediate Preparation:
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1-Methylindole is synthesized via Fischer indole synthesis or nucleophilic substitution on indole.
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Benzofuran Core Construction:
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Cyclization of substituted phenols under acidic conditions forms the 3-oxo-2,3-dihydrobenzofuran scaffold.
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Coupling Reactions:
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A Knoevenagel condensation links the indole methylidene group to the benzofuran ketone, followed by esterification with 3,5-dimethoxybenzoyl chloride.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Indole Methylation | CH₃I, K₂CO₃, DMF, 60°C | Excess methyl iodide, prolonged reaction time |
| Benzofuran Cyclization | H₂SO₄, acetic acid, reflux | Controlled dehydration to avoid side products |
| Knoevenagel Condensation | Piperidine, ethanol, 80°C | Anhydrous conditions, inert atmosphere |
Purification Challenges
The compound’s hydrophobicity (logP ≈ 4.2 estimated) complicates purification. Column chromatography with hexane/ethyl acetate gradients or preparative HPLC are typically employed.
Physicochemical and Reactivity Profiles
Solubility and Stability
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Solubility: Poor in aqueous media (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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Stability: Susceptible to hydrolysis under basic conditions due to the ester group. Storage at -20°C under nitrogen is recommended.
Reactivity Hotspots
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Electrophilic Sites: The α,β-unsaturated ketone in benzofuran undergoes Michael additions.
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Nucleophilic Targets: Ester carbonyl and indole nitrogen participate in acylations and alkylations.
Biological Implications and Mechanistic Hypotheses
Structure-Activity Relationships (SAR)
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Methoxy Positioning: 3,5-Dimethoxy substitution on the benzoate enhances membrane permeability vs. para-substituted analogs.
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Indole N-Methylation: Increases metabolic stability by reducing CYP450-mediated oxidation.
Comparative Analysis with Ethyl-Substituted Analogs
Impact of Alkyl Chain Length
Replacing the indole’s 1-methyl group with ethyl (as in (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate) introduces subtle changes:
Table 3: Methyl vs. Ethyl Derivatives
| Property | Methyl Derivative | Ethyl Derivative |
|---|---|---|
| Molecular Weight | 455.5 g/mol | 469.5 g/mol |
| logP (Estimated) | 4.2 | 4.8 |
| Synthetic Yield | 32% (reported) | 28% (reported) |
| Thermostability | Stable to 150°C | Decomposes above 140°C |
The ethyl group marginally increases hydrophobicity but reduces synthetic yield, likely due to steric hindrance during coupling.
Future Research Trajectories
Synthetic Chemistry Priorities
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Catalyst Development: Enantioselective synthesis to explore chirality-dependent bioactivity.
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Green Chemistry Approaches: Solvent-free mechanochemical synthesis to improve sustainability.
Biological Screening
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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Metabolic Profiling: LC-MS studies to identify primary metabolites and detoxification pathways.
Computational Modeling
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Docking Studies: Predicting affinity for tubulin’s colchicine binding site using AutoDock Vina.
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QSAR Modeling: Correlating substituent patterns with cytotoxic potency across cell lines.
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